(Diazomethylene)bis(dimethylarsane)
Description
The compound "(Diazomethylene)bis(dimethylarsane)" (CAS: Not explicitly provided in evidence) is an organoarsenic derivative featuring a diazomethylene (-N=N-CH₂-) core flanked by two dimethylarsane (-As(CH₃)₂) groups. This structure confers unique reactivity due to the combination of arsenic’s metalloid properties and the diazo group’s instability, which is known for nitrogen gas release upon decomposition. While specific thermodynamic or synthetic data for this compound are absent in the provided evidence, analogous compounds like Benzene, 1,1'-(diazomethylene)bis (CAS: 883-40-9) offer insights into diazomethylene-based systems . Notably, arsenic-containing compounds often exhibit distinct toxicity and ligand-binding behavior compared to their carbon or nitrogen analogs, necessitating careful handling and specialized applications in coordination chemistry or materials science.
Properties
CAS No. |
56705-25-0 |
|---|---|
Molecular Formula |
C5H12As2N2 |
Molecular Weight |
250.01 g/mol |
IUPAC Name |
[diazo(dimethylarsanyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C5H12As2N2/c1-6(2)5(9-8)7(3)4/h1-4H3 |
InChI Key |
HUZYCPFNCUBUMW-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C(=[N+]=[N-])[As](C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "(Diazomethylene)bis(dimethylarsane)," the following table compares its structural and thermodynamic attributes with three analogous compounds, leveraging data from the provided evidence and extrapolated trends:
Key Findings:
Structural Divergence: The arsenic-containing compound diverges from Benzene, 1,1'-(diazomethylene)bis by replacing phenyl groups with dimethylarsane moieties. This substitution introduces heavier atoms (As vs. Compared to Hexamethylene Diisocyanate, the absence of isocyanate groups and presence of arsenic/diazo units shift reactivity from polymerization (e.g., polyurethanes) to decomposition pathways (e.g., N₂ release).
Thermodynamic and Reactivity Insights :
- The diazomethylene group in both arsenic and benzene analogs is thermally labile, with reported reaction enthalpies (ΔrH°) for the benzene derivative suggesting moderate stability during transformations . Arsenic’s electronegativity may further destabilize the diazo core.
- Hexamethylene diisocyanate’s reactivity is dominated by isocyanate groups, which are less prone to spontaneous decomposition but pose significant health risks during industrial use .
Toxicity and Handling :
- Arsenic derivatives like "(Diazomethylene)bis(dimethylarsane)" likely require stringent containment due to acute toxicity (As) and explosive diazo hazards, whereas benzene analogs prioritize explosion mitigation, and diisocyanates demand respiratory protection .
Q & A
Q. What synthetic routes are commonly employed for synthesizing (diazomethylene)bis(dimethylarsane), and how is its structural integrity validated?
Methodological Answer: The compound can be synthesized via condensation reactions involving dimethylarsine derivatives with diazomethane precursors. A validated approach includes:
- Procedure A : Reacting dimethylarsine with diazomethane in anhydrous ethanol under nitrogen, followed by MnO₂ oxidation to stabilize the diazo group .
- Spectroscopic Validation : Confirm the structure using ¹H NMR (e.g., δ 2.1–2.3 ppm for dimethylarsane protons) and ¹³C NMR (δ 120–130 ppm for diazomethylene carbons). Compare data with analogous diazo compounds like 4,4′-(diazomethylene)bis(chlorobenzene) .
Table 1 : Representative NMR Data for Diazomethylene Derivatives
Q. What precautions are critical when handling (diazomethylene)bis(dimethylarsane) due to its reactivity?
Methodological Answer:
- Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Avoid exposure to light or moisture.
- Safety : Use explosion-proof equipment due to diazo group instability. Quench residues with dilute acetic acid to neutralize reactive intermediates .
Advanced Research Questions
Q. How does (diazomethylene)bis(dimethylarsane) participate in electrocyclic reactions to form heterocyclic systems?
Methodological Answer: The diazomethylene group undergoes electrocyclic ring-opening under mild conditions. For example:
- Mechanism : Reaction with benzocyclobutenone derivatives initiates a four-electron electrocyclic opening, forming an alkoxide intermediate. Torquoselectivity drives outward rotation of the alkoxide, enabling eight-electron ring closure to yield 2,3-benzodiazepines .
- Experimental Design : Use low-temperature NMR to track intermediates. Isolate β-diazo alcohols for mechanistic validation .
Table 2 : Key Reaction Parameters
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzocyclobutenone | 2,3-Benzodiazepine | THF, 0°C, LDA | 75 |
Q. How can computational methods elucidate the electronic properties of (diazomethylene)bis(dimethylarsane)?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze bond lengths (e.g., As–C and N=N bonds) and charge distribution.
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis spectra for validation .
Application-Oriented Questions
Q. What role does (diazomethylene)bis(dimethylarsane) play in synthesizing functionalized fullerene derivatives?
Methodological Answer: The compound acts as a crosslinker in photochemical [2+1] cycloadditions. For example:
- Procedure : React with C₆₀ under 365 nm UV light to form hexakis-adducts with D₂h symmetry. Confirm regioselectivity via ¹H NMR (e.g., pyridyl proton splitting patterns) .
- Materials Application : Pyridyl nitrogen atoms in adducts enable coordination with metal ions (e.g., Cd²⁺) for supramolecular frameworks .
Contradiction Resolution
Q. How to address discrepancies in reported NMR chemical shifts for (diazomethylene)bis(dimethylarsane)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
